2-mercapto-3,5-dimethylBenzoic acid
Description
2-Mercapto-3,5-dimethylbenzoic acid is a benzoic acid derivative substituted with a thiol (-SH) group at the 2-position and methyl groups at the 3- and 5-positions. Thiol groups are known for their nucleophilicity and lower pKa (~10) compared to hydroxyl (-OH, pKa ~15–20) and amino (-NH₂, pKa ~30) groups, suggesting distinct reactivity and solubility profiles.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3,5-dimethyl-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-3-6(2)8(12)7(4-5)9(10)11/h3-4,12H,1-2H3,(H,10,11) |
InChI Key |
VDSZTQVTDQOAST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)O)S)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)S)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxy-3,5-Dimethylbenzoic Acid
- Molecular Formula : C₉H₁₀O₃ (MW 166.17)
- CAS RN : 4919-37-3
- Physical Properties : Melting point 222–226°C; purity >97.0% (HPLC) .
- Applications : Used as a reagent in organic synthesis and pharmaceutical intermediates.
- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the thiol analog. Its higher melting point suggests stronger intermolecular forces.
2-Amino-3,5-Dimethylbenzoic Acid
- Molecular Formula: C₉H₁₁NO₂ (MW 165.19) .
- CAS RN : 14438-32-5
- Physical Properties : Purity ≥98% (HPLC); moisture content ≤0.5% .
- Reactivity: Undergoes alkylation with ethyl iodide to yield N-diethyl and N-monoethyl derivatives (30–40% yields), demonstrating nucleophilic amino group reactivity .
- Market Data : Produced at 10+ kg scale; used as an intermediate in organic syntheses .
- Key Differences: The amino group confers basicity and participation in condensation reactions, unlike the acidic thiol group. Safety profiles differ, with amino derivatives posing risks of irritation (H315-H319-H335) .
Substituent Effects on Properties and Reactivity
Functional Group Influence
| Property | -SH (Mercapto) | -OH (Hydroxyl) | -NH₂ (Amino) |
|---|---|---|---|
| Acidity (pKa) | ~10 | ~15–20 | ~30 (non-acidic) |
| Nucleophilicity | High | Moderate | High |
| Solubility | Low in polar solvents | High in polar solvents | Moderate (pH-dependent) |
Positional Isomerism
highlights that alkylation of 2-amino-3,5-dimethylbenzoic acid yields N-ethyl derivatives, while its 4-amino isomer produces esters, underscoring the critical role of substituent position . For 2-mercapto derivatives, the ortho-thiol group may sterically hinder reactions or participate in disulfide formation.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | CAS RN | Melting Point (°C) | Purity | Key Applications |
|---|---|---|---|---|---|
| 4-Hydroxy-3,5-dimethylbenzoic acid | C₉H₁₀O₃ | 4919-37-3 | 222–226 | >97.0% | Pharmaceutical synthesis |
| 2-Amino-3,5-dimethylbenzoic acid | C₉H₁₁NO₂ | 14438-32-5 | N/A | ≥98.0% | Organic intermediates |
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